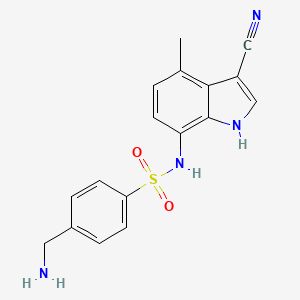
2-(7-methyl-1H-indol-3-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-methyl-1H-indol-3-yl)quinazoline, or 2M1H-IQ, is a heterocyclic compound with a unique structure that has recently been studied for its potential applications in scientific research. 2M1H-IQ is a derivative of the quinazoline family and has a wide range of biological activities, including anti-inflammatory and antimicrobial properties. This compound has become increasingly popular in the scientific community due to its potential to be used in various laboratory experiments and research projects. In
科学的研究の応用
2M1H-IQ has been studied for its potential applications in scientific research. This compound has been shown to possess antimicrobial properties and has been used in the development of novel antibiotics. Additionally, 2M1H-IQ has been studied for its anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases. Furthermore, this compound has also been studied for its potential to be used as a therapeutic agent for the treatment of cancer, as well as for its ability to inhibit the growth of certain cancer cells.
作用機序
The mechanism of action of 2M1H-IQ is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 2M1H-IQ has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are molecules that are involved in inflammation.
Biochemical and Physiological Effects
2M1H-IQ has been studied for its potential biochemical and physiological effects. This compound has been shown to possess anti-inflammatory properties and has been used in the development of novel antibiotics. Additionally, 2M1H-IQ has been studied for its ability to inhibit the growth of certain cancer cells and has been shown to possess anti-tumor activity. Furthermore, this compound has been shown to possess antioxidant properties, which could be beneficial in the treatment of various diseases.
実験室実験の利点と制限
The use of 2M1H-IQ in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is available in a variety of forms, making it suitable for a wide range of applications. Additionally, 2M1H-IQ is stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to the use of this compound in laboratory experiments. 2M1H-IQ is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very stable in the presence of light or heat, making it difficult to use in experiments that require long-term storage.
将来の方向性
The future of 2M1H-IQ is promising. This compound has the potential to be used in the development of novel antibiotics and anti-inflammatory drugs. Additionally, this compound could be used in the development of new cancer treatments, as well as in the development of new drugs to treat other diseases. Furthermore, 2M1H-IQ could be used to develop new treatments for neurological disorders and to develop new drugs to treat infectious diseases. Additionally, this compound could also be used in the development of new methods for drug delivery.
合成法
2M1H-IQ can be synthesized through a variety of methods, including a three-step synthesis process involving the reaction of 2-chloro-7-methyl-1H-indol-3-yl acetate with 1,3-diaminopropane, followed by the condensation of the product with 1-chloro-3-methyl-1H-indol-2-yl acetate. This process yields a compound with a purity of greater than 97%. Additionally, the compound can also be synthesized through a two-step synthesis process involving the reaction of 2-chloro-7-methyl-1H-indol-3-yl acetate with 1,3-diaminopropane, followed by the condensation of the product with 1-chloro-3-methyl-1H-indol-2-yl acetate. This process yields a compound with a purity of greater than 99%.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(7-methyl-1H-indol-3-yl)quinazoline involves the condensation of 7-methyl-1H-indole-3-carbaldehyde with 2-aminobenzonitrile followed by cyclization of the resulting intermediate.", "Starting Materials": [ "7-methyl-1H-indole-3-carbaldehyde", "2-aminobenzonitrile", "Acetic acid", "Sodium acetate", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 7-methyl-1H-indole-3-carbaldehyde (1.0 g, 6.2 mmol) and 2-aminobenzonitrile (0.9 g, 6.2 mmol) in acetic acid (10 mL) and add sodium acetate (1.5 g, 18.4 mmol).", "Step 2: Heat the reaction mixture at 80°C for 4 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 4: Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and wash with water (20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude product.", "Step 7: Dissolve the crude product in ethanol (10 mL) and add hydrochloric acid (1 M, 1 mL).", "Step 8: Heat the reaction mixture at reflux for 2 hours.", "Step 9: Cool the reaction mixture to room temperature and add sodium hydroxide (1 M, 1 mL) to adjust the pH to 9-10.", "Step 10: Extract the product with ethyl acetate (3 x 20 mL).", "Step 11: Combine the organic layers and wash with water (20 mL).", "Step 12: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, 2-(7-methyl-1H-indol-3-yl)quinazoline." ] } | |
CAS番号 |
1817720-66-3 |
分子式 |
C17H13N3 |
分子量 |
259.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



